ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-3-24-19(23)16-11(2)21-14-9-6-10-15(22)18(14)17(16)12-7-4-5-8-13(12)20/h4-5,7-8,17,21H,3,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSLOWOXAHBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit promising antimicrobial properties. Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown effectiveness against various bacterial strains. Studies demonstrate that modifications in the bromophenyl group can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific pathways associated with tumor growth. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells .
Neuroprotective Effects
Recent investigations have identified potential neuroprotective effects of hexahydroquinoline derivatives. This compound may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer's .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its reactivity allows for various transformations that can lead to the synthesis of novel compounds with desired biological activities .
Synthesis of Heterocycles
The compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. These heterocycles often possess valuable pharmacological properties and are integral to drug development .
Material Science
Polymer Chemistry
this compound has potential applications in polymer chemistry. Its functional groups can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity .
Nanomaterials Development
Research is ongoing into the use of this compound in the development of nanomaterials. The ability to modify its structure opens avenues for creating nanoparticles with tailored properties for drug delivery systems or catalysis .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effective inhibition against E. coli and Staphylococcus aureus | Potential development of new antibiotics |
| Investigation of Anticancer Properties | Induced apoptosis in breast cancer cell lines | Promising candidate for cancer therapy |
| Neuroprotection Research | Reduced oxidative stress in neuronal cultures | Possible treatment avenue for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The bromophenyl group can interact with specific enzymes or receptors, leading to changes in cellular processes. The quinoline core is known to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key derivatives and their substituent-driven properties:
Notable Trends:
- Halogenated Derivatives (Br, Cl) exhibit higher melting points and yields, likely due to stronger intermolecular forces (e.g., halogen bonding) .
- Electron-Withdrawing Groups (NO₂, CN) correlate with P-glycoprotein inhibition, while electron-donating groups (OCH₃) reduce potency .
Crystallographic and Spectral Data
Biological Activity
Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the hexahydroquinoline family, characterized by a bicyclic structure that contributes to its biological activity. The presence of the bromophenyl group enhances its pharmacological profile.
Molecular Formula
- Chemical Formula : CHBrNO
- Molecular Weight : 366.23 g/mol
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of hexahydroquinoline derivatives. For instance, derivatives similar to ethyl 4-(2-bromophenyl)-2-methyl-5-oxo have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that compounds within this class can inhibit inflammatory pathways. For example, studies have demonstrated that certain hexahydroquinoline derivatives exhibit significant inhibition of nitric oxide production in activated macrophages, suggesting potential use in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies. It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation via cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hexahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo was among the most potent compounds tested, with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo | 32 | S. aureus |
| Control Drug | 16 | S. aureus |
| Ethyl 4-(2-bromophenyl)-2-methyl-5-oxo | 64 | E. coli |
Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, the compound was shown to reduce the expression of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. The inhibition of iNOS and COX-2 was particularly noteworthy, indicating its potential as a therapeutic agent for inflammatory conditions.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
Study 3: Anticancer Activity
A recent investigation into the anticancer properties revealed that ethyl 4-(2-bromophenyl)-2-methyl-5-oxo induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation. The study reported a significant decrease in cell viability at concentrations above 10 µM.
Q & A
Q. How can researchers optimize the synthesis of ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate to improve yield and purity?
The synthesis typically involves a multi-step reaction sequence, including imine formation, cyclization, and esterification. Key parameters include:
- Catalysts : Acid catalysts (e.g., p-TsOH) are critical for imine formation and cyclization steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or methanol is used for recrystallization to improve purity .
- Temperature Control : Cyclization steps often require reflux conditions (80–100°C), while esterification is performed at room temperature to avoid side reactions .
Q. Example Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Solvent | DMF | 15–20% |
| Esterification | Catalyst | DBU | 10–15% |
| Purification | Method | Column chromatography (EtOAc/hexane) | >95% purity |
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromophenyl at C4, methyl at C2) and hydrogenation patterns in the hexahydroquinoline core .
- X-ray Crystallography : Resolves bond angles (e.g., β = 97.387° in monoclinic crystal systems) and spatial arrangement of the bromophenyl group .
- Mass Spectrometry : Validates molecular weight (observed m/z: 434.32 vs. theoretical 434.32) .
Q. Critical Data :
- Crystal System : Monoclinic, space group P2/n .
- Unit Cell Dimensions : a = 9.5969 Å, b = 19.0805 Å, c = 11.0678 Å .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed biological activity mechanisms?
Conflicting reports on biological activity (e.g., antimicrobial vs. enzyme modulation) may arise from variable binding modes. Methodological steps include:
- Docking Studies : Simulate interactions with targets like bacterial enoyl-ACP reductase (PDB: 1BVR) to identify binding affinity differences .
- ADMET Prediction : Use tools like SwissADME to correlate lipophilicity (LogP ≈ 3.5) with membrane permeability discrepancies .
- Electrostatic Potential Maps : Analyze bromophenyl’s electron-withdrawing effects on binding to redox-active enzymes .
Case Study : A 2024 study found that substituent orientation (bromophenyl vs. dichlorophenyl) altered IC values by 2-fold against E. coli DHFR .
Q. What strategies address contradictions in cytotoxicity data across cell lines?
Discrepancies may stem from cell-specific metabolism or assay conditions:
- Dose-Response Profiling : Use Hill slopes to compare efficacy in cancer (e.g., HepG2) vs. non-cancerous (e.g., HEK293) cells .
- Metabolite Tracking : LC-MS/MS identifies hydrolyzed metabolites (e.g., free carboxylic acid) that may contribute to off-target effects .
- Redox Activity Assays : Measure ROS generation in cells with/without NAC pretreatment to isolate oxidative stress contributions .
Q. Example Data :
| Cell Line | IC (μM) | ROS Increase (%) |
|---|---|---|
| HepG2 | 12.3 ± 1.2 | 45 |
| HEK293 | 48.7 ± 3.1 | 18 |
Q. How can reaction kinetics studies improve the scalability of derivatives?
Advanced kinetic modeling optimizes time-intensive steps:
- Rate-Limiting Step Identification : Cyclization (k = 0.015 s) is slower than esterification (k = 0.042 s), necessitating catalyst screening .
- Microwave-Assisted Synthesis : Reduces reaction time by 60% while maintaining yield (85% vs. conventional 82%) .
- Byproduct Analysis : GC-MS detects dimerization byproducts (>5%) under high-temperature conditions, guiding process adjustments .
Q. Scalability Protocol :
Use flow chemistry for cyclization to enhance heat transfer.
Replace ethanol with acetonitrile for faster crystallization.
Methodological Guidance
Q. How should researchers validate synthetic intermediates to ensure reproducibility?
- TLC Monitoring : Use silica plates with UV254 indicator; R values for intermediates (e.g., imine: 0.35 in EtOAc/hexane 3:7) .
- HPLC Purity Checks : C18 columns, 70:30 MeOH/HO, retention time = 6.2 min for the esterified product .
- In Situ IR Spectroscopy : Track carbonyl (1705 cm) and C-Br (560 cm) peaks during synthesis .
Q. What in silico tools are recommended for predicting SAR (Structure-Activity Relationships)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
